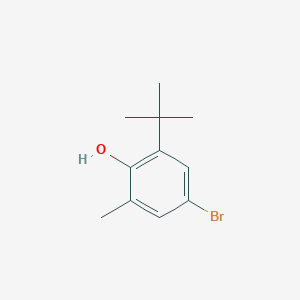

4-Bromo-2-(tert-butyl)-6-methylphenol

Description

Properties

IUPAC Name |

4-bromo-2-tert-butyl-6-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-7-5-8(12)6-9(10(7)13)11(2,3)4/h5-6,13H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUSVTCOXKDCAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C(C)(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Bromo-2-(tert-butyl)-6-methylphenol typically involves the selective bromination of 2-(tert-butyl)-6-methylphenol (a substituted phenol) at the para position relative to the hydroxyl group. The key challenge is achieving high regioselectivity to introduce bromine at the 4-position without affecting other positions or causing over-bromination.

Bromination of 2-(tert-butyl)-6-methylphenol

- Bromine (Br₂) or bromine sources such as sodium bromide (NaBr) with bromine in organic solvents.

- Solvents commonly used include ethyl acetate, isopropyl acetate, or propyl acetate, which provide good solubility and moderate reaction rates.

- Alternative brominating agents such as N-bromosuccinimide (NBS) can be used for controlled bromination.

- Temperature: Typically 0°C to room temperature (25°C), sometimes slightly elevated to 40°C depending on substrate reactivity.

- Reaction time: Several hours (2–24 hours), often with slow addition of bromine to control the reaction rate and selectivity.

- Catalysts: Lewis acids like iron(III) bromide (FeBr₃) may be employed to facilitate bromination.

Representative Procedure from Patent Literature

A detailed bromination method for a closely related compound, 4-bromo-2-tert-butylphenol, provides a useful model for the synthesis of this compound:

| Step | Description |

|---|---|

| 1 | Dissolve bromine in ethyl acetate at room temperature. |

| 2 | Prepare a solution of 2-(tert-butyl)-6-methylphenol in ethyl acetate, cooled to 0–1°C. |

| 3 | Slowly add the bromine solution to the phenol solution over 2–3 hours at 0°C to maintain selectivity. |

| 4 | Quench excess bromine with sodium bisulfite. |

| 5 | Adjust pH to 8–9 with saturated sodium carbonate solution. |

| 6 | Separate organic phase, remove solvent by distillation. |

| 7 | Purify product by vacuum distillation to obtain high-purity this compound. |

This method yields approximately 90% of the desired brominated phenol with high purity (>99%) as confirmed by chromatographic and spectroscopic analysis.

Catalytic Alkylation and Bromination Routes

While direct bromination is the most common approach, alternative synthetic routes involve:

- Stepwise alkylation and bromination: Starting from methylphenol derivatives, tert-butyl groups are introduced via alkylation using tert-butanol or methyl tert-butyl ether catalyzed by mesoporous molecular sieves such as HAlMCM-41, followed by bromination.

- This method benefits from mild reaction temperatures (around 120°C), high selectivity, and environmentally friendly catalysts.

- The alkylation step employs mesoporous molecular sieves prepared by ion exchange and calcination of NaAlMCM-41, followed by reaction with p-methylphenol and tert-butylating agents.

- Bromination is then performed on the alkylated phenol to yield the target compound.

Industrial and Continuous Flow Methods

- Industrial synthesis often uses continuous tubular reactors packed with catalysts such as HAlMCM-41 for alkylation, followed by bromination in controlled flow systems.

- Automated reactant handling and precise temperature control (70–120°C) optimize yield and purity.

- Purification involves standard organic solvent extraction and distillation techniques.

Data Tables Summarizing Preparation Conditions and Yields

Research Findings and Notes

- Selectivity: The presence of bulky tert-butyl and methyl groups directs bromination predominantly to the para position relative to the hydroxyl group, minimizing side reactions.

- Catalyst Efficiency: Mesoporous molecular sieves like HAlMCM-41 show excellent catalytic activity for alkylation steps, improving environmental friendliness and reducing reaction temperatures.

- Purification: Vacuum distillation and recrystallization are effective for obtaining high-purity products.

- Reaction Monitoring: Techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring reaction progress and confirming product structure.

- Solvent Choice: Ethyl acetate and isopropyl acetate are preferred solvents due to their moderate polarity and ability to dissolve both reactants and products while facilitating separation.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(tert-butyl)-6-methylphenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The bromine atom can be reduced to form the corresponding phenol without the bromine substituent.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: 2-(tert-Butyl)-6-methylphenol.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-(tert-butyl)-6-methylphenol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(tert-butyl)-6-methylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins or enzymes, leading to inhibition or modulation of their activity. The bromine atom and tert-butyl group can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Positioning and Steric Effects

The positions and types of substituents critically determine the physical, chemical, and functional properties of brominated phenolic compounds. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

- Steric Hindrance: The tert-butyl group at C2 in this compound provides steric protection to the phenolic -OH group, similar to 4-bromo-2,6-di-tert-butylphenol. However, the latter’s dual tert-butyl groups at C2 and C6 further enhance stability, making it preferred for industrial stabilizers .

- Reactivity: The methyl group at C6 in the target compound may moderate reactivity compared to analogs like 4-bromo-2-tert-butylphenol (CAS: 10323-39-4), which lacks additional ortho substituents and is more prone to electrophilic substitution .

- Functionalization Potential: The Schiff base in 2-bromo-4-tert-butyl-6-[(pyridin-2-yl-imino)methyl]phenol enables metal coordination, a feature absent in the target compound but relevant for catalytic applications .

Electronic Effects and Reactivity

- Bromine Position: Bromine at C4 (para to -OH) in the target compound creates a strong electron-withdrawing effect, stabilizing the phenol via resonance. In contrast, bromine at C2 (as in 2-bromo-4-tert-butyl-6-[(pyridin-2-yl-imino)methyl]phenol) may lead to different electronic interactions, altering acidity and reactivity .

- Methyl vs.

Q & A

Q. What methodologies enable the integration of this compound into bioactive heterocycles?

- Methodological Answer : Utilize Suzuki-Miyaura coupling with aryl boronic acids to form biaryl intermediates. Cyclize via Buchwald-Hartwig amination to create indole or benzimidazole derivatives. Assess bioactivity (e.g., antimicrobial IC₅₀) through microplate assays against Gram-positive bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.